molecular formula C16H19N3O B3289980 1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine CAS No. 862471-97-4

1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine

Cat. No.: B3289980
CAS No.: 862471-97-4
M. Wt: 269.34 g/mol
InChI Key: NQVGIYRLLXQAIL-UHFFFAOYSA-N
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Description

1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine (CAS: 862471-97-4) is a piperazine derivative with a pyridin-3-ylmethoxy-substituted phenyl ring. Its molecular formula is C₁₆H₁₉N₃O (molecular weight: 269.34 g/mol) .

Properties

IUPAC Name

1-[4-(pyridin-3-ylmethoxy)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-2-14(12-18-7-1)13-20-16-5-3-15(4-6-16)19-10-8-17-9-11-19/h1-7,12,17H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVGIYRLLXQAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)OCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656100
Record name 1-{4-[(Pyridin-3-yl)methoxy]phenyl}piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862471-97-4
Record name 1-{4-[(Pyridin-3-yl)methoxy]phenyl}piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine typically involves the reaction of 4-(pyridin-3-ylmethoxy)benzene with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Piperazine derivatives exhibit diverse biological activities depending on substituents. Below is a systematic comparison of 1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine with key analogs:

Key Findings from Comparative Studies

Antibacterial Activity: Piperazine derivatives with substituted phenyl rings (e.g., 4-chlorophenyl, nitrobenzyl) show moderate antibacterial activity. The carboxyl group in some analogs (e.g., compounds 4a-4g in ) forms salt bridges with Mg²⁺ in DNA topoisomerase II, enhancing activity .

Receptor Selectivity :

  • Serotonin Receptors : TFMPP (3-trifluoromethylphenyl) and 1-(2-methoxyphenyl)piperazine exhibit high 5-HT1B/1C and 5-HT1A affinity, respectively . The pyridinylmethoxy group in the target compound may shift selectivity toward other subtypes (e.g., 5-HT2A) due to steric and electronic differences.
  • Dopamine Receptors : SC211 (4-chlorophenyl) shows D4R selectivity, while SC212 (3-trifluoromethylphenyl) binds D2R with atypical antipsychotic activity .

Cancer Cell Cytotoxicity :

  • 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives (e.g., 5a–g) inhibit growth in liver, breast, and colon cancer cell lines (IC₅₀: 1–10 µM) . The pyridinylmethoxy group’s electron-rich nature may enhance DNA intercalation or kinase inhibition in the target compound.

Synthetic Yields and Physicochemical Properties :

  • Piperazines with electron-withdrawing groups (e.g., nitro, trifluoromethyl) are synthesized via alkylation with high yields (75–90%) . The pyridinylmethoxy group’s bulkiness may reduce synthetic efficiency compared to smaller substituents.
  • Spectroscopic studies (FT-IR, NMR) of 1-(2-methoxyphenyl)piperazine reveal stable conformations and HOMO-LUMO gaps (~4.5 eV), suggesting similar stability for the target compound .

Structural and Functional Insights

Substituent Impact on Pharmacokinetics

  • Lipophilicity : Trifluoromethyl and chlorophenyl groups increase lipophilicity, enhancing blood-brain barrier penetration (e.g., TFMPP ). The pyridinylmethoxy group may balance hydrophilicity and lipophilicity.
  • Metabolic Stability: Trifluoromethoxy and cyanophenyl groups resist oxidative metabolism, prolonging half-life . The pyridine ring in the target compound may undergo hepatic CYP450-mediated oxidation.

Molecular Docking and Binding Interactions

  • Piperazine derivatives with extended substituents (e.g., benzamides in SC211) form hydrogen bonds and van der Waals interactions with receptor pockets . The pyridinylmethoxy group’s nitrogen could mimic endogenous ligands (e.g., serotonin’s indole nitrogen).

Biological Activity

1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound features a piperazine ring substituted with a pyridine moiety, which is linked through a methoxy group to a phenyl ring. This unique arrangement is believed to contribute to its biological activity.

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. It has been shown to modulate enzymatic activity, potentially influencing various biological pathways. For instance, it may act as an inhibitor for certain monoamine oxidases (MAOs), which play critical roles in neurotransmitter metabolism .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains indicate its effectiveness:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.49
Bacillus cereus0.98
Escherichia coli62.5
Pseudomonas aeruginosa62.5

These results suggest that the compound possesses broad-spectrum antimicrobial activity, particularly against staphylococci and other Gram-positive bacteria .

Neuropharmacological Activity

This compound has also been evaluated for its neuropharmacological properties. Research indicates that it may serve as a selective inhibitor of MAO-B, which is significant in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. The compound's IC50 values for MAO-B inhibition are notably low, suggesting high potency .

Case Studies

A study conducted on the piperazine derivatives, including this compound, revealed promising results in terms of cytotoxicity and selectivity towards cancer cells. The compound exhibited lower toxicity towards healthy fibroblast cells compared to other derivatives, making it a potential candidate for further development in anticancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine
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1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine

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